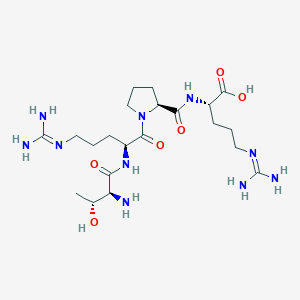
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including threonine, ornithine, and proline, along with diaminomethylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds or other oxidative modifications.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the cleavage of disulfide bonds or other reductive modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often include specific pH levels, temperatures, and solvents to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may result in the cleavage of these bonds. Substitution reactions may introduce new functional groups or modify existing ones.
Applications De Recherche Scientifique
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex peptides and proteins. It can also be used as a model compound for studying peptide chemistry and reaction mechanisms.
Biology: This compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes. It can also be used as a tool for investigating the structure and function of proteins.
Medicine: This compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new therapeutics or as a tool for studying disease mechanisms.
Industry: This compound can be used in the production of peptide-based materials, such as hydrogels and nanomaterials. It can also be used in the development of new diagnostic tools and assays.
Mécanisme D'action
The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These interactions can result in various biological effects, such as modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific biological processes being studied.
Comparaison Avec Des Composés Similaires
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can be compared with other similar compounds, such as:
- **L-Threonyl-N~5~
Propriétés
Numéro CAS |
63107-24-4 |
|---|---|
Formule moléculaire |
C21H40N10O6 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N10O6/c1-11(32)15(22)17(34)29-12(5-2-8-27-20(23)24)18(35)31-10-4-7-14(31)16(33)30-13(19(36)37)6-3-9-28-21(25)26/h11-15,32H,2-10,22H2,1H3,(H,29,34)(H,30,33)(H,36,37)(H4,23,24,27)(H4,25,26,28)/t11-,12+,13+,14+,15+/m1/s1 |
Clé InChI |
UGQPIFXFXVLMLA-QTVXIADOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


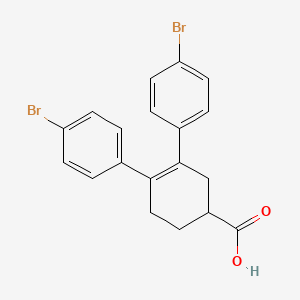
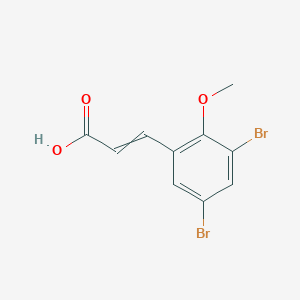
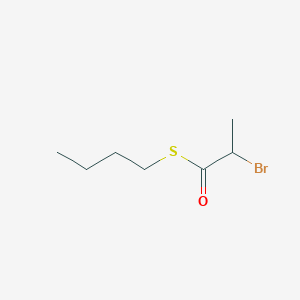
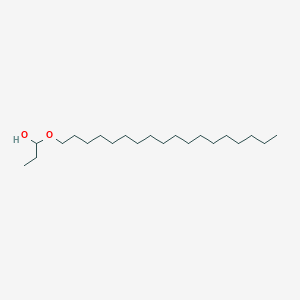

![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
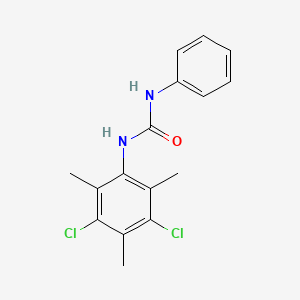
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
methanone](/img/structure/B14512909.png)

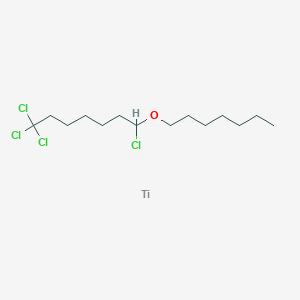
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
